molecular formula C18H24F2N4O4S B10942954 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine

Cat. No.: B10942954
M. Wt: 430.5 g/mol
InChI Key: ONVHMTTZQZEBQI-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine typically involves multiple steps One common approach starts with the difluoromethylation of a pyrazole derivativeThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and agrochemicals .

Properties

Molecular Formula

C18H24F2N4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H24F2N4O4S/c1-13-17(12-24(21-13)18(19)20)29(25,26)23-8-6-22(7-9-23)11-14-4-5-15(27-2)16(10-14)28-3/h4-5,10,12,18H,6-9,11H2,1-3H3

InChI Key

ONVHMTTZQZEBQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC)C(F)F

Origin of Product

United States

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